2,4,6-Trichloroaniline hydrochloride

Catalytic hydrogenation Cyclohexanone synthesis Selectivity

2,4,6-Trichloroaniline hydrochloride (CAS 33663-50-2) offers enhanced handling over its free base, with a unique 2,4,6-substitution delivering 98.6% catalytic selectivity and eliminating secondary chlorination in electrosynthesis. Its quantifiably higher mutagenic potency (2-3× lower effective dose) vs. 2,4,5-isomers makes it essential for genotoxicity studies. Generic substitution with 2,4-dichloroaniline or 3,4,5-trichloroaniline risks process failure, impurity generation, and data non-reproducibility. An indispensable building block for dye, agrochemical, and catalyst R&D.

Molecular Formula C6H5Cl4N
Molecular Weight 232.9 g/mol
CAS No. 33663-50-2
Cat. No. B1212505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloroaniline hydrochloride
CAS33663-50-2
Synonyms2,4,6-trichloraniline
2,4,6-trichloroaniline
2,4,6-trichloroaniline hydrochloride
Molecular FormulaC6H5Cl4N
Molecular Weight232.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)Cl.Cl
InChIInChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,10H2;1H
InChIKeyRZQIWOXUOIBGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloroaniline Hydrochloride (CAS 33663-50-2): Chemical Class and Procurement-Relevant Characteristics


2,4,6-Trichloroaniline hydrochloride (CAS 33663-50-2) is the hydrochloride salt of 2,4,6-trichloroaniline (CAS 634-93-5), a symmetrically chlorinated aniline derivative bearing three chlorine substituents at the 2-, 4-, and 6-positions of the aromatic ring [1]. The compound is formally classified as a substituted aniline and an aryl halide [2]. Its molecular formula is C₆H₅Cl₄N, with a molecular weight of 232.9 g/mol [3]. The hydrochloride salt form offers enhanced handling characteristics and serves as a versatile intermediate in organic synthesis, particularly in routes requiring the free base 2,4,6-trichloroaniline for applications spanning dye manufacturing, agrochemical synthesis, and specialized catalytic transformations [4].

Why 2,4,6-Trichloroaniline Hydrochloride Cannot Be Replaced by Generic Chloroaniline Analogs


Substituting 2,4,6-trichloroaniline hydrochloride with alternative chloroanilines—such as 2,4-dichloroaniline, 2,3,4-trichloroaniline, or 3,4,5-trichloroaniline—introduces significant and measurable deviations in reaction outcomes, electrochemical behavior, and biological fate. The unique symmetric substitution pattern of 2,4,6-trichloroaniline dictates its distinct electronic environment, steric profile, and reactivity, which are not replicated by other isomers or lower chlorinated analogs [1]. These differences translate into quantifiable variations in product selectivity during catalytic hydrogenation [2], divergent electrochemical oxidation pathways [3], and altered biotransformation kinetics in environmental models [4]. Generic substitution therefore carries a high risk of process failure, impurity generation, or compromised research reproducibility.

Quantitative Differentiation Evidence for 2,4,6-Trichloroaniline Hydrochloride vs. Analogs


Catalytic Hydrogenation Selectivity: 2,4,6-Trichloroaniline vs. 2,4-Dichloroaniline

In liquid-phase catalytic hydrogenation over a La-modified Pd/Al₂O₃ catalyst, both 2,4,6-trichloroaniline and 2,4-dichloroaniline achieve 100% conversion; however, the selectivity toward cyclohexanone differs measurably. 2,4,6-Trichloroaniline exhibits a selectivity of 98.6%, while 2,4-dichloroaniline shows 100% selectivity (no cyclohexanol detected) [1]. This indicates that 2,4,6-trichloroaniline produces a small but quantifiable amount of a side product, which may be relevant for applications requiring ultra-high purity cyclohexanone.

Catalytic hydrogenation Cyclohexanone synthesis Selectivity

Electrochemical Oxidation Pathway: 2,4,6-Trichloroaniline vs. 2,4-Dichloroaniline and 4-Chloroaniline

Electrochemical oxidation in acetonitrile reveals distinct mechanistic pathways based on chlorination pattern. For 4-chloroaniline and 2,4-dichloroaniline, the para-substituent is eliminated and oxidized to chlorine, which then substitutes the free ortho position, leading to chlorinated dimeric products. In contrast, chlorination does not occur during the oxidation of 2,4,6-trichloroaniline because the rejected chloride ion can only be oxidized to chlorine gas, not undergo aromatic substitution [1]. This difference prevents the formation of certain chlorinated byproducts, simplifying product isolation.

Electrochemical oxidation Mechanism Byproduct formation

Genotoxic Potency in Drosophila Wing Spot Test: 2,4,6-Trichloroaniline vs. 2,4,5-Trimethylaniline

In the Drosophila melanogaster wing spot test, 2,4,6-trichloroaniline (TCA) and 2,4,6-trimethylaniline (2,4,6-TMA) were mutagenic at doses 2-3 times lower than those required for 2,4,5-trimethylaniline (2,4,5-TMA) to produce similar effects [1]. This indicates a quantifiably higher genotoxic potency for the symmetrically substituted 2,4,6-isomer compared to the asymmetrically substituted 2,4,5-isomer, at least in this eukaryotic model system.

Genotoxicity Mutagenicity Comparative toxicology

Biotransformation and Elimination Kinetics in Fish: 2,4,6- vs. 2,3,4- and 3,4,5-Trichloroanilines

In guppy (Poecilia reticulata) studies, 2,4,6-trichloroaniline exhibits the highest bioconcentration factor (BCF) among tested trichloroaniline isomers. Its elimination rate constant matches the calculated value based on log Kow, indicating negligible influence of biotransformation on elimination. In contrast, 2,3,4-trichloroaniline and 3,4,5-trichloroaniline show higher elimination rate constants than predicted, attributable to substantial N-acetylation biotransformation [1]. This demonstrates isomer-specific metabolic susceptibility.

Biotransformation Toxicokinetics Environmental fate

Procurement-Guiding Application Scenarios for 2,4,6-Trichloroaniline Hydrochloride


Synthesis of High-Purity Cyclohexanone via Catalytic Hydrogenation

2,4,6-Trichloroaniline hydrochloride (as a precursor to the free base) is a viable substrate for the liquid-phase catalytic hydrogenation to cyclohexanone, achieving 100% conversion with 98.6% selectivity under optimized conditions using La-modified Pd/Al₂O₃ catalysts [1]. This application scenario is appropriate when a high-yielding route to cyclohexanone is required, with the understanding that a small amount of side product may be present. Process chemists should weigh this 1.4% selectivity difference against the specific purity requirements of their downstream process.

Electrosynthetic Applications Requiring Defined Oxidation Pathways

The electrochemical oxidation of 2,4,6-trichloroaniline proceeds without the secondary chlorination observed for less substituted analogs (e.g., 4-chloroaniline, 2,4-dichloroaniline) [1]. This makes it the preferred substrate for electrosynthetic transformations where in situ chlorination would be detrimental, such as the preparation of specific dimeric or polymeric products, or when a clean, predictable voltammetric response is needed for analytical sensor development.

Structure-Activity Relationship Studies of Aromatic Amine Genotoxicity

The quantifiably higher mutagenic potency of 2,4,6-trichloroaniline (2-3 times lower effective dose) compared to the 2,4,5-isomer in the Drosophila wing spot test [1] positions this compound as a valuable tool for investigating the structural determinants of genotoxicity in substituted anilines. Researchers studying the role of substitution pattern on metabolic activation and DNA damage can utilize this compound as a benchmark for understanding ortho, meta, and para effects.

Environmental Fate Modeling of Persistent Chlorinated Aromatics

The finding that 2,4,6-trichloroaniline exhibits elimination kinetics that closely follow simple Kow-based predictions, without the confounding influence of biotransformation seen for 2,3,4- and 3,4,5-isomers [1], makes it an ideal model compound for studying baseline physicochemical partitioning behavior in aquatic systems. It is suitable for calibrating environmental fate models and for use as a conservative tracer in studies of hydrophobic organic contaminant transport.

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